molecular formula C21H28O4 B12293337 15-Hydroxy-7-oxodehydroabietic acid, methyl ester

15-Hydroxy-7-oxodehydroabietic acid, methyl ester

Cat. No.: B12293337
M. Wt: 344.4 g/mol
InChI Key: VGWVMAMFNRSDED-UHFFFAOYSA-N
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Description

Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate is a complex organic compound with the molecular formula C21H28O4 It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate typically involves the oxidation of abietic acid derivatives. One common method involves the use of benzoyl peroxide as an oxidizing agent to convert methyl 12-hydroxyabieta-8,11,13-trien-18-oate into the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized derivatives of the original compound, such as methyl 11-hydroxy-12-methoxy-7-oxoabieta-8,11,13-trien-18-oate .

Mechanism of Action

The mechanism of action of Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and keto groups play a crucial role in its reactivity and biological activity. It may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 15-hydroxy-7-oxoabieta-9(11),8(14),12-trien-18-oate is unique due to its specific hydroxyl and keto group positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,17,24H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVMAMFNRSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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